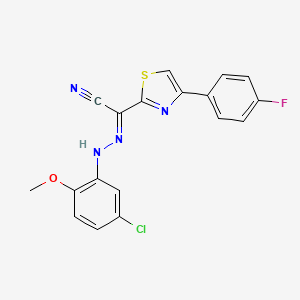![molecular formula C16H17FN2O3S B2927991 4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid CAS No. 438574-87-9](/img/structure/B2927991.png)
4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid” is a complex organic molecule that contains several functional groups, including a quinazolinone ring, a cyclohexane ring, and a carboxylic acid group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the sources I found, compounds with similar structures are often synthesized through reactions involving carboxylic acid derivatives and aromatic amines . The synthesis could involve several steps, each requiring specific reagents and conditions.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a large number of atoms. The quinazolinone ring system is a common feature in many biologically active compounds .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the functional groups present in its structure. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the aromatic ring systems could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Research has focused on synthesizing quinazoline derivatives with enhanced chemical properties. For instance, the synthesis of 2-sulfanyl-substituted quinazolines has been achieved by reacting certain precursors with halides, leading to compounds with anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Additionally, novel synthesis approaches have been developed for quinazoline derivatives from cyclohexanone, showcasing the versatility of these compounds in chemical synthesis (Contreras et al., 2001).
Biological and Pharmacological Applications
Quinazoline derivatives exhibit a range of biological activities. Studies have found that certain derivatives show high anti-monoamine oxidase and antitumor activities, indicating their potential in developing treatments for related conditions (Markosyan et al., 2015). Another example includes the development of fluorine-18-labeled compounds for potential agrochemical research, highlighting the adaptability of these molecules in creating ingredients for agricultural use (Aribi et al., 2018).
Antimicrobial Properties
The antimicrobial properties of quinazoline derivatives have been a significant focus, with studies exploring their effectiveness against various bacterial and fungal strains. For instance, some synthesized quinazoline derivatives have shown promising antibacterial activities, comparable to standard drugs like norfloxacin (Kidwai et al., 2000), indicating their potential in addressing antibiotic resistance issues.
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-11-5-6-13-12(7-11)14(20)19(16(23)18-13)8-9-1-3-10(4-2-9)15(21)22/h5-7,9-10H,1-4,8H2,(H,18,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMXOFINGGYFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

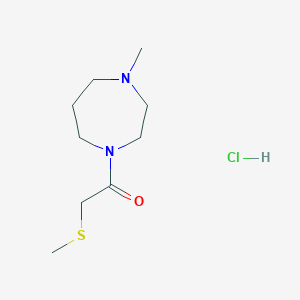
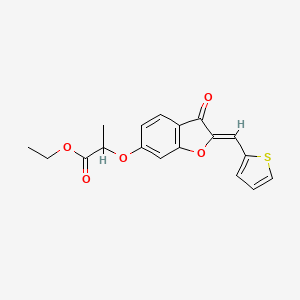
![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)
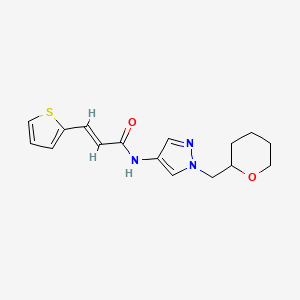
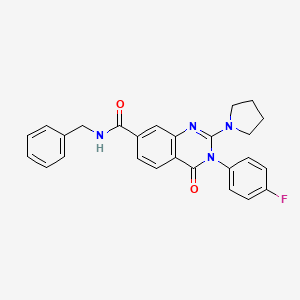
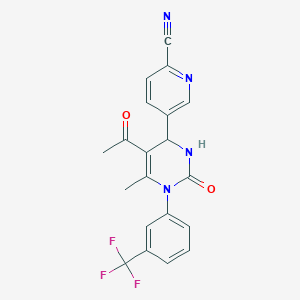
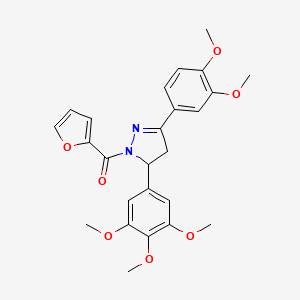
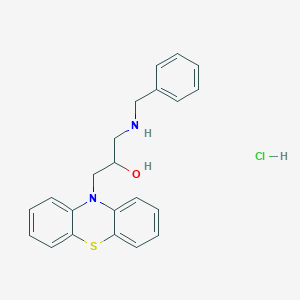

![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)
![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)
![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)
![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)
